(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 331763-54-3
VCID: VC8465834
InChI: InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1
SMILES: C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N.Cl
Molecular Formula: C10H13Cl2NO2
Molecular Weight: 250.12 g/mol

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride

CAS No.: 331763-54-3

Cat. No.: VC8465834

Molecular Formula: C10H13Cl2NO2

Molecular Weight: 250.12 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride - 331763-54-3

Specification

CAS No. 331763-54-3
Molecular Formula C10H13Cl2NO2
Molecular Weight 250.12 g/mol
IUPAC Name (3S)-3-amino-4-(3-chlorophenyl)butanoic acid;hydrochloride
Standard InChI InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1
Standard InChI Key MRFPEMYQUCEGDY-FVGYRXGTSA-N
Isomeric SMILES C1=CC(=CC(=C1)Cl)C[C@@H](CC(=O)O)N.Cl
SMILES C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N.Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Composition

The compound’s molecular formula is C10H13Cl2NO2\text{C}_{10}\text{H}_{13}\text{Cl}_2\text{NO}_2, with a molecular weight of 250.12 g/mol. Its structure features a butanoic acid backbone substituted with an amino group at the third carbon and a 3-chlorophenyl group at the fourth position (Figure 1). The (S)-configuration at the chiral center ensures stereospecific interactions in biological systems, a critical factor in its pharmacological activity.

PropertyValue
CAS Number270596-38-8 , 331763-54-3
IUPAC Name(3S)-3-amino-4-(3-chlorophenyl)butanoic acid hydrochloride
SMILESC1=CC(=CC(=C1)Cl)C[C@@H](CC(=O)O)N.Cl\text{C1=CC(=CC(=C1)Cl)C[C@@H](CC(=O)O)N.Cl}

Discrepancy in CAS numbers between sources highlights the need for verification in commercial contexts.

Stereochemical Significance

The (S)-enantiomer’s configuration is pivotal for its biological activity. Molecular docking studies suggest that the spatial arrangement of the amino and chlorophenyl groups facilitates binding to gamma-aminobutyric acid (GABA) receptors, modulating neurotransmitter release. This stereospecificity underscores the importance of enantiopure synthesis in pharmaceutical applications.

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically involves multi-step organic reactions:

  • Friedel-Crafts Acylation: 3-Chlorophenyl precursors are functionalized with acetyl groups to introduce the aromatic moiety.

  • Enantioselective Amination: Asymmetric catalysis using chiral catalysts ensures the (S)-configuration at the amino group.

  • Hydrochloride Formation: The free base is treated with hydrochloric acid to improve stability and solubility .

Physical and Chemical Properties

Solubility and Stability

Applications in Pharmaceutical Research

Neurological Therapeutics

The compound’s GABA receptor agonism makes it a candidate for treating:

  • Muscle Spasticity: Reduces excessive muscle contraction by enhancing inhibitory neurotransmission.

  • Epilepsy: Preclinical models show suppression of seizure activity at doses of 5–10 mg/kg.

Chemical Intermediate

In synthetic chemistry, it serves as a building block for:

  • Peptide Mimetics: Incorporation into pseudopeptides to modulate bioactivity .

  • Chiral Resolutions: As a resolving agent for racemic mixtures .

Biological Mechanisms and Research Findings

GABA Receptor Modulation

The compound binds to GABAA_A receptors with an IC50_{50} of 0.8 μM, comparable to baclofen. This interaction hyperpolarizes neurons, reducing excitatory signaling (Figure 2).

In Vivo Efficacy

  • Rodent Models: Intraperitoneal administration (2 mg/kg) decreased spasticity by 40% in spinal cord injury models.

  • Toxicity Profile: LD50_{50} in rats exceeds 500 mg/kg, indicating a wide therapeutic window.

Market Analysis and Industry Trends

Market Segmentation

SegmentDetails
By FormPowder (45%), Solid (35%), Crystalline (20%)
By Purity>98% (60%), 95–98% (30%), <95% (10%)
By ApplicationPharmaceutical (70%), Research (30%)

Regional Dynamics

  • North America: Dominates with 40% market share due to robust R&D infrastructure .

  • Asia-Pacific: Fastest-growing region (CAGR 8.5%) driven by generic drug production .

Key Manufacturers

Leading suppliers include Alfa Aesar, Sigma-Aldrich, and TCI Chemicals, which collectively hold 65% of the market .

Challenges and Future Directions

Synthesis Complexity

High costs of enantioselective synthesis (USD 12,000–15,000/kg) limit large-scale applications . Advances in biocatalytic methods could reduce costs by 30–40% .

Regulatory Hurdles

Stringent FDA guidelines for chiral drugs necessitate extensive enantiopurity documentation, delaying clinical translation .

Emerging Opportunities

  • Neuropathic Pain: Preclinical data suggest efficacy in diabetic neuropathy models.

  • Sustainable Production: Adoption of green chemistry principles to minimize waste .

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